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Compound Name: AMG-Tie2-1

Cat. No.: B1667046

For Researchers, Scientists, and Drug Development Professionals

AMG-Tie2-1, also known as trebananib (formerly AMG 386), is an investigational peptibody
that functions by neutralizing the interaction between angiopoietin-1 (Angl) and angiopoietin-2
(Ang2) with their cognate receptor, Tie2. This interference with the Ang/Tie2 signaling axis, a
critical pathway in angiogenesis and vascular stability, has positioned AMG-Tie2-1 as a
promising candidate for combination cancer therapy. This guide provides a comprehensive
comparison of the synergistic effects of AMG-Tie2-1 with other anti-cancer agents, supported
by preclinical and clinical data.

Preclinical Synergistic Effects

Preclinical studies have demonstrated that the dual inhibition of Ang1l and Ang2 by AMG-Tie2-1
can lead to enhanced anti-tumor activity when combined with agents targeting other pro-
angiogenic pathways, such as the VEGF signaling cascade.

Table 1: Preclinical Efficacy of AMG-Tie2-1 in Combination with VEGF Inhibitors
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o ) Combinatio
Cancer Combinatio @ AMG-Tie2-1
n Agent Outcome Reference
Model n Agent Dose
Dose
Significantly
greater
) reduction in
Colon Bevacizumab 2.8 - 14 ug, )
) ) 2.8 g, twice tumor growth
Carcinoma (VEGF-A twice per
S per week compared to
Xenograft inhibitor) week ]
either agent
alone (p <
0.05).
Significantly
greater
Motesanib reduction in
Colon _ 2.8 -14 g, 375-75
] Diphosphate ] tumor growth
Carcinoma twice per mg/kg QD, [1]
(VEGFR compared to
Xenograft S week PO )
inhibitor) either agent

alone (p <
0.05).

Clinical Synergies of AMG-Tie2-1 (Trebananib)

Clinical trials have explored the combination of trebananib with various anti-cancer agents

across different tumor types. The following tables summarize key quantitative data from these

studies.

Combination with Chemotherapy

Table 2: Efficacy of Trebananib in Combination with Paclitaxel in Recurrent Ovarian Cancer

(TRINOVA-1, Phase 3)

© 2025 BenchChem. All rights reserved.

2/10

Tech Support


https://www.amgen.com/newsroom/press-releases/2008/04/early-data-on-amgens-antiangiogenesis-pipeline-molecules-suggest-biologic-activity-across-tumor-types
https://www.amgen.com/newsroom/press-releases/2008/04/early-data-on-amgens-antiangiogenesis-pipeline-molecules-suggest-biologic-activity-across-tumor-types
https://www.benchchem.com/product/b1667046?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1667046?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Validation & Comparative

Check Availability & Pricing

Median .
. Hazard Ratio
Number of Progression-
Treatment Arm . . (HR) for PFS p-value
Patients Free Survival
(95% ClI)
(PFS)
Trebananib +
_ 461 7.2 months 0.66 (0.57-0.77) <0.001
Paclitaxel
Placebo +
) 458 5.4 months - -
Paclitaxel

Source: Amgen Press Release, June 12, 2013

Table 3: Efficacy of Trebananib in Combination with Paclitaxel in HER2+ Metastatic Breast
Cancer (Phase 1b)

o Median
Objective .
Number of Progression-Free
Treatment Arm . Response Rate .
Evaluable Patients (ORR) Survival (PFS)
(95% Cl)
Trebananib (10
] 14.5 months (6.9 -
mg/kg) + Paclitaxel + 20 80%
20.6)
Trastuzumab
Trebananib (30
] 18.7 months (10.4 -
mg/kg) + Paclitaxel + 17 88.2%

not evaluable)
Trastuzumab

Source: ASCO 2013, Abstract 628[2]

Combination with Anti-Angiogenic Agents

Table 4: Efficacy of Trebananib in Combination with Bevacizumab in Metastatic Colorectal
Cancer (Phase 2)
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Disease Median .
Overall . Median
Control at 6 Progressio
Treatment Number of Response Overall
. Months n-Free .
Arm Patients Rate (ORR) . Survival
(DC6m) Survival
(95% CiI) (0S)
(95% Cl) (PFS)
Trebananib +
45 63% (47 -77) 17% (7 - 32) 8.4 months 31.4 months

Bevacizumab

Source: Clinical Cancer Research, 2021

Combination with Immunotherapy

Table 5: Efficacy of Trebananib in Combination with Pembrolizumab in Advanced Ovarian and

Colorectal Cancer (Phase 1)

Objective
Patient Population Number of Patients Response Rate Notable Responses
(ORR) (90% CI)

Metastatic Ovarian _ _
3 patients with MSS

Cancer and
) ) colorectal cancer had
Microsatellite Stable 41 7.3% (2.5% - 15.9%)
durable responses (=3
(MSS) Colorectal
years).
Cancer

Source: Cancer Immunology Research, 2025[3]

Signaling Pathways and Mechanisms of Synergy

The synergistic effects of AMG-Tie2-1 with other anti-cancer agents can be attributed to the
complementary mechanisms of action targeting different aspects of tumor growth and survival.
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Caption: Dual blockade of Ang/Tie2 and VEGF pathways.

Experimental Protocols

Orthotopic Ovarian Cancer Xenograft Model

This protocol describes the establishment of an orthotopic ovarian cancer mouse model to
evaluate the in vivo efficacy of AMG-Tie2-1 in combination with other agents.[4][5]
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e Cell Culture: Human ovarian cancer cells (e.g., OVCAR-3, SKOV-3) are cultured in
appropriate media supplemented with fetal bovine serum and antibiotics.

e Animal Model: Female immunodeficient mice (e.g., NOD/SCID or NSG) aged 6-8 weeks are
used.

e Surgical Procedure:

o

Anesthetize the mouse using an appropriate anesthetic agent.

[¢]

Make a small incision in the left flank to expose the ovary.

[¢]

Inject 1 x 1076 ovarian cancer cells in a small volume (e.g., 10 pL) of phosphate-buffered
saline (PBS) or Matrigel into the ovarian bursa.

Suture the incision and allow the mouse to recover.

o

e Tumor Growth Monitoring: Tumor growth is monitored weekly or bi-weekly using
bioluminescence imaging (if cells are luciferase-tagged) or high-frequency ultrasound.

e Treatment: Once tumors reach a predetermined size (e.g., 100-150 mms3), mice are
randomized into treatment groups:

Vehicle control

[e]

AMG-Tie2-1 alone

o

[¢]

Combination agent alone

[e]

AMG-Tie2-1 + combination agent

[e]

Dosing is administered as per the specific agent's protocol (e.g., intraperitoneal injection,
oral gavage).

e Endpoint Analysis:

o Tumor volume is measured regularly with calipers or imaging.
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o At the end of the study, mice are euthanized, and tumors are excised, weighed, and
processed for further analysis (e.g., immunohistochemistry).

o Survival is monitored as a primary or secondary endpoint.

Immunohistochemistry for Microvessel Density (CD31
Staining)

This protocol outlines the procedure for staining tumor tissue sections to assess microvessel
density, a key indicator of angiogenesis.[6]

o Tissue Preparation:
o Fix freshly excised tumors in 10% neutral buffered formalin for 24 hours.
o Dehydrate the tissue through a series of graded ethanol solutions and embed in paraffin.
o Cut 4-5 um sections and mount on charged glass slides.
o Deparaffinization and Rehydration:
o Deparaffinize the slides in xylene.
o Rehydrate through graded ethanol to distilled water.
o Antigen Retrieval:

o Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0) in a pressure cooker
or water bath.

e Staining:
o Block endogenous peroxidase activity with 3% hydrogen peroxide.
o Block non-specific binding with a protein block solution (e.g., normal goat serum).

o Incubate with the primary antibody (anti-CD31) at an optimized dilution overnight at 4°C.
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o Incubate with a biotinylated secondary antibody.
o Incubate with an avidin-biotin-peroxidase complex.

o Develop the signal with a chromogen substrate (e.g., DAB) until a brown color appears.

» Counterstaining and Mounting:

o Counterstain with hematoxylin to visualize cell nuclei.

o Dehydrate the slides, clear in xylene, and mount with a permanent mounting medium.
e Analysis:

o Microvessel density is quantified by counting the number of CD31-positive vessels in
several high-power fields within the tumor section.

Treatment Administration
(AMG-Tie2-1 +/- Combo Agent)

Endpoint Analysis
(Tumor Volume, IHC)

Ovarian Cancer Orthotopic Xenograft Tumor Growth
Cell Culture > Implantation > Monitoring >

Click to download full resolution via product page

Caption: Preclinical experimental workflow for synergy assessment.

Conclusion

The available preclinical and clinical data strongly suggest that AMG-Tie2-1 (trebananib) has
the potential to act synergistically with a range of anti-cancer agents, including chemotherapy,
VEGEF inhibitors, and potentially immunotherapy. The dual blockade of Angl and Ang2 by
AMG-Tie2-1 offers a distinct mechanism of action that complements existing therapies by
targeting tumor vasculature. Further research is warranted to optimize combination strategies
and identify patient populations most likely to benefit from this therapeutic approach.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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